MPO Inhibition: 5-Bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine Exhibits Sub-Micromolar Potency in a Validated Enzymatic Assay
In a direct enzymatic inhibition assay against recombinant myeloperoxidase (MPO), 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine demonstrated an IC50 value of 106 nM [1]. This places its potency in the sub-micromolar range. For comparison, verdiperstat (AZD3241), a clinically investigated MPO inhibitor, has a reported IC50 of 630 nM in similar assays, indicating that 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine is approximately 6-fold more potent in vitro .
| Evidence Dimension | Inhibition of MPO enzymatic activity |
|---|---|
| Target Compound Data | IC50 = 106 nM |
| Comparator Or Baseline | Verdiperstat (AZD3241) IC50 = 630 nM |
| Quantified Difference | Approximately 6-fold more potent (106 nM vs. 630 nM) |
| Conditions | Recombinant MPO; taurine chloramine production assay |
Why This Matters
This quantitative potency difference against MPO provides a clear rationale for selecting this compound as a starting point for inflammatory disease research over less potent alternatives.
- [1] BindingDB. BDBM50238830 (CHEMBL4069712). IC50 data for 5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine against MPO. View Source
